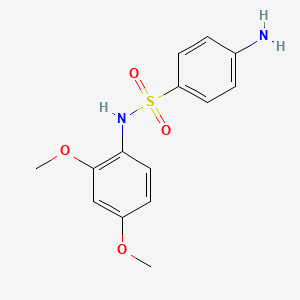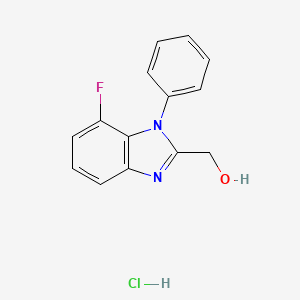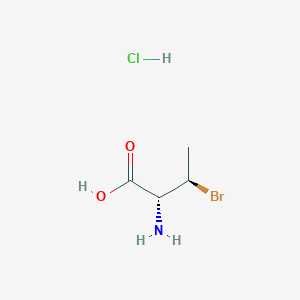![molecular formula C13H23NO4 B2357112 2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid CAS No. 815593-60-3](/img/structure/B2357112.png)
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
Overview
Description
“2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid” is a chemical compound with the CAS Number: 1219406-23-1 . It has a molecular weight of 372.46 . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-3-[1-(tert-butoxycarbonyl)-4-piperidinyl]alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H32N2O6/c1-17(2,3)25-15(23)19-13(14(21)22)11-12-7-9-20(10-8-12)16(24)26-18(4,5)6/h12-13H,7-11H2,1-6H3,(H,19,23)(H,21,22) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.46 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Asymmetric Synthesis
Asymmetric syntheses of compounds related to 2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid, like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, have been explored starting from L-aspartic acid and N-Cbz-beta-alanine. These processes involve multiple steps, including tribenzylation, alkylation, hydroboration, oxidation, and ring closure via reductive amination, leading to the synthesis of optically pure compounds (Xue et al., 2002).
Novel D-Lysine Analogue Synthesis
A practical asymmetric synthesis of enantiomerically pure(2R,4R)-1-(tert-butoxycarbonyl)-4-[2-(methoxycarbonylamino)ethyl]pipecolic acid, a novel D-lysine analogue, has been achieved from easily accessible (R)-2-[(S)-1,2-bis(benzyloxy)ethyl]-1-[(S)-1-phenylethyl]-4-piperidone. This synthesis is significant due to its high yield and efficiency (Etayo et al., 2008).
Catalysis Research
Cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes have been developed as Lewis acids to catalyze oxidative cyclization of alkenols by tert-butyl hydroperoxide. These complexes play a significant role in activating peroxides for catalytic processes (Dönges et al., 2014).
Conformational Studies
Studies on dipeptides like 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide have revealed important insights into peptide conformations. These dipeptides, which contain a D-L heterochiral sequence, adopt specific conformations such as type II' beta-turns, providing valuable information for peptide chemistry (Didierjean et al., 2002).
Neuroexcitant Analog Synthesis
Synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, has been achieved. The process involves coupling tert-butoxycarbonyl-protected glycine derivatives with other compounds and hydrolysis under mild conditions to produce enantiopure compounds with high efficiency (Pajouhesh et al., 2000).
Anti-Microbial Compound Synthesis
New compounds synthesized from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid have shown strong anti-microbial activities against various microorganisms. This highlights the potential application of such compounds in developing new anti-microbial agents (Pund et al., 2020).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The compound has been mentioned in the context of PROTAC (Proteolysis Targeting Chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The rigid linker in this compound could impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties . This suggests potential future directions in drug development and protein degradation research.
Mechanism of Action
Target of Action
It is known to be used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound acts as a rigid linker in PROTAC development . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation . This can lead to the optimization of drug-like properties .
Biochemical Pathways
In general, protacs operate through the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Pharmacokinetics
The optimization of drug-like properties is one of the goals when using this compound as a linker in protac development .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target protein of the PROTAC. In general, the result would be the degradation of the target protein, which could have various effects depending on the function of the protein .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity of a protac .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNOLMIECALJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

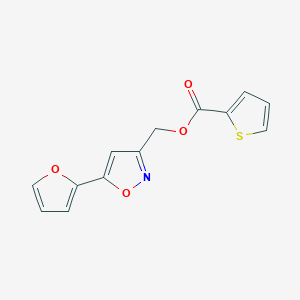
![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2357034.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)
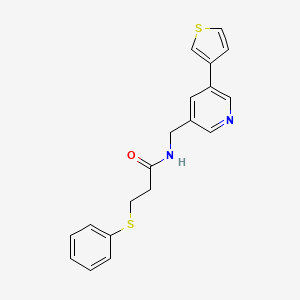
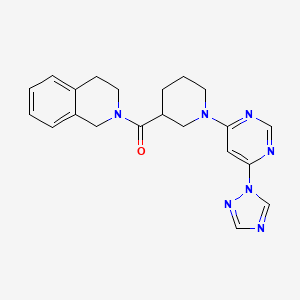
![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)
![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)
